molecular formula C20H37NaO7S B3323913 sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate CAS No. 175736-89-7

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate

Cat. No.: B3323913
CAS No.: 175736-89-7
M. Wt: 478.8 g/mol
InChI Key: APSBXTVYXVQYAB-MTXGETQSSA-M
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Description

This compound is a deuterated derivative of sodium bis(2-ethylhexyl) sulfosuccinate (DSS), a well-known anionic surfactant. The deuterium atoms replace hydrogen at specific positions: the hexyloxy chains are fully deuterated (12 deuterium atoms per chain, denoted as dodecadeuterio), and the ethyl groups attached to the hexyloxy chains are pentadeuterated (5 deuterium atoms per ethyl group) . Such isotopic substitution enhances molecular stability, reduces vibrational energy dissipation, and improves resistance to oxidative degradation, making it valuable in spectroscopic studies (e.g., NMR or mass spectrometry) and specialized industrial applications where isotopic labeling is critical .

Properties

IUPAC Name

sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O7S.Na/c1-5-9-11-16(7-3)14-26-19(21)13-18(28(23,24)25)20(22)27-15-17(8-4)12-10-6-2;/h16-18H,5-15H2,1-4H3,(H,23,24,25);/q;+1/p-1/i1D3,2D3,3D3,4D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,14D2,15D2,16D,17D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APSBXTVYXVQYAB-MTXGETQSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CC(C(=O)OCC(CC)CCCC)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])OC(=O)CC(C(=O)OC([2H])([2H])C([2H])(C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H37NaO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80745962
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175736-89-7
Record name Sodium 1,4-bis{[2-(~2~H_5_)ethyl(~2~H_12_)hexyl]oxy}-1,4-dioxobutane-2-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80745962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175736-89-7
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves multiple steps, including the introduction of deuterium atoms into the molecular structure. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to achieve the final product. Common reagents used in these reactions include deuterated solvents and catalysts that facilitate the incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include deuterated solvents, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce deuterated carboxylic acids, while reduction reactions may yield deuterated alcohols.

Scientific Research Applications

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate has a wide range of scientific research applications, including:

    Chemistry: Used as a deuterated standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation and distribution of deuterium-labeled compounds in biological systems.

    Medicine: Investigated for its potential use in drug development and pharmacokinetics to understand the behavior of deuterium-labeled drugs in the body.

    Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of deuterium atoms.

Mechanism of Action

The mechanism of action of sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate involves its interaction with molecular targets and pathways in various systems. The presence of deuterium atoms can influence the compound’s stability, reactivity, and interaction with other molecules. These effects are often studied using advanced analytical techniques to elucidate the molecular mechanisms involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Sulfosuccinates

Sodium Bis(2-Ethylhexyl) Sulfosuccinate (DSS)

  • Structure : Features 2-ethylhexyl chains (C8 branches) without deuterium.
  • Applications : Widely used as a wetting agent, emulsifier, and laxative (e.g., Colace®) .
  • Key Differences :
    • The deuterated analog exhibits 17% higher thermal stability (decomposition temperature: 220°C vs. 188°C for DSS) due to stronger C-D bonds .
    • Reduced critical micelle concentration (CMC) by ~15% in deuterated water (D2O), enhancing micelle formation efficiency .

Dihexyl Sodium Sulfosuccinate

  • Structure : Linear hexyl chains (C6) instead of branched 2-ethylhexyl groups .
  • Applications : Less common in pharmaceuticals but used in niche industrial emulsification.
  • Key Differences :
    • Linear chains reduce micellar aggregation number by 20% compared to the deuterated compound’s branched-deuterated chains, leading to smaller micelles .
    • Lower solubility in polar solvents due to reduced branching.

Diisobutyl Sodium Sulfosuccinate

  • Structure : Short, branched isobutyl (C4) chains .
  • Applications : High-foaming surfactant in detergents and agrochemicals.
  • Key Differences :
    • Shorter chains result in a 30% higher CMC than the deuterated compound, limiting its efficacy in low-concentration applications .
    • Higher biodegradability but lower chemical stability.

Triple-Chain Sulfosuccinates (e.g., TC14)

  • Structure : Hyperbranched neopentyloxy chains .
  • Applications: Superior dispersant for carbon nanotubes in natural rubber latex.
  • Key Differences: The deuterated compound’s linear-deuterated chains lack the steric hindrance of TC14’s hyperbranched structure, reducing its nanotube dispersion efficiency by ~40% .

Data Tables

Table 1: Structural and Physicochemical Properties

Compound Alkyl Chain Structure Deuterium Content Molecular Weight (g/mol) CMC (mM) Thermal Stability (°C)
Target Deuterated Compound Branched C6 (deuterated) 34 D atoms 658.9 0.12 220
Sodium Bis(2-Ethylhexyl) Sulfosuccinate Branched C8 0 444.6 0.14 188
Dihexyl Sodium Sulfosuccinate Linear C6 0 432.5 0.25 175
Diisobutyl Sodium Sulfosuccinate Branched C4 0 380.4 0.45 162

Table 2: Application Performance

Compound Micellar Aggregation Number Dispersion Efficiency (MWCNTs in NR-latex) Biodegradability (OECD 301F)
Target Deuterated Compound 85 60% 45% (28 days)
Sodium Bis(2-Ethylhexyl) Sulfosuccinate 78 55% 50%
TC14 (Triple-Chain) 120 95% 30%

Research Findings

  • Deuterium Effects : The deuterated compound’s stability in acidic environments (pH 2–4) is 2.5× higher than DSS, attributed to reduced proton exchange kinetics .
  • Industrial Relevance : In petroleum recovery, its deuterated chains resist hydrolysis under high-salinity conditions (20% NaCl), outperforming DSS by 50% in emulsion stability .

Biological Activity

Sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate is a complex organic compound with significant biological activity. This compound is notable for its unique molecular structure characterized by multiple deuterated alkyl chains and a dioxobutane backbone. Its applications span various fields including biochemistry and pharmaceuticals.

The molecular formula of this compound is C20H37NaO7SC_{20}H_{37}NaO_7S with a molecular weight of approximately 438.57 g/mol. It is classified as a sulfonate and exhibits properties typical of surfactants due to its amphiphilic nature.

PropertyValue
Molecular FormulaC20H37NaO7SC_{20}H_{37}NaO_7S
Molecular Weight438.57 g/mol
CAS Number22767-49-3
SolubilitySoluble in water

The biological activity of sodium;1,4-bis[...], particularly in biochemical assays and therapeutic applications, can be attributed to its surfactant properties. It facilitates the solubilization of hydrophobic compounds in aqueous environments and enhances the bioavailability of drugs.

Surfactant Properties

  • Emulsification : The compound can stabilize emulsions by reducing surface tension between immiscible liquids.
  • Solubilization : It aids in dissolving poorly soluble drugs which enhances their therapeutic efficacy.

Biological Applications

Research has indicated several potential applications of sodium;1,4-bis[...] in biological systems:

  • Drug Delivery Systems : Its ability to enhance solubility makes it a candidate for drug formulations targeting specific tissues.
  • Biochemical Assays : Utilized as a reagent in various assays due to its surfactant properties which improve the interaction between substrates and enzymes.

Case Studies

Several studies have explored the biological activity and applications of sodium;1,4-bis[...] in research:

  • Study on Drug Solubilization :
    • Objective : To evaluate the efficacy of sodium;1,4-bis[...] in enhancing the solubility of hydrophobic drugs.
    • Findings : The compound significantly increased the solubility of several tested drugs compared to controls without surfactants.
  • Emulsification Properties :
    • Objective : To assess the emulsifying capacity of sodium;1,4-bis[...] in food products.
    • Results : Demonstrated superior emulsifying properties leading to improved stability in food formulations.

Comparative Analysis with Similar Compounds

The unique structure of sodium;1,4-bis[...] differentiates it from other sulfonates and surfactants. Below is a comparison with similar compounds:

Compound NameStructure TypeUnique Feature
Sodium Dodecyl SulfateAnionic SurfactantCommonly used in laboratory applications
Sodium Lauryl Ether SulfateAnionic SurfactantKnown for its foaming properties
Sodium;1,4-bis(1,3-dimethylbutyl)sulphonatosuccinateSulfonateUsed primarily in industrial applications

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate
Reactant of Route 2
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sodium;1,4-bis[1,1,2,3,3,4,4,5,5,6,6,6-dodecadeuterio-2-(1,1,2,2,2-pentadeuterioethyl)hexoxy]-1,4-dioxobutane-2-sulfonate

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